Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylethyl)-

Description

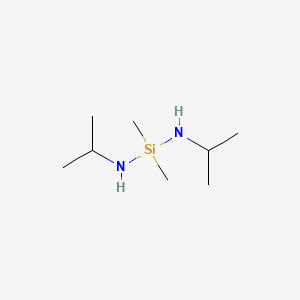

1,1-Dimethyl-N,N'-bis(1-methylethyl)silanediamine (synonyms: N,N'-Diisopropyldimethylsilanediamine, α,α-Dimethyl-N,N'-bis(1-methylethyl)silanediamine) is a silicon-based diamine with a molecular formula of C₈H₂₂N₂Si and a molecular weight of 174.36 g/mol . The compound features a central silicon atom bonded to two methyl groups and two nitrogen atoms, each substituted with an isopropyl (1-methylethyl) group. Its structure confers unique steric and electronic properties, making it relevant in coordination chemistry, catalysis, and materials science.

Properties

IUPAC Name |

N-[dimethyl-(propan-2-ylamino)silyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22N2Si/c1-7(2)9-11(5,6)10-8(3)4/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOQITWAUFOMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N[Si](C)(C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064086 | |

| Record name | Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6026-42-2 | |

| Record name | 1,1-Dimethyl-N,N′-bis(1-methylethyl)silanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6026-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006026422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(isopropylamino)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylethyl)-, also known by its CAS number 106948-24-7, is an organosilicon compound with significant interest in both industrial applications and biological research. This article delves into its biological activity, exploring its properties, potential applications, and relevant case studies.

- Molecular Formula : C₁₁H₃₁N₂Si

- Molecular Weight : 199.41 g/mol

- Density : 0.801 g/cm³

- Boiling Point : 204.4 °C

- Flash Point : 77.4 °C

- LogP (Octanol-Water Partition Coefficient) : 3.54

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₃₁N₂Si |

| Molecular Weight | 199.41 g/mol |

| Density | 0.801 g/cm³ |

| Boiling Point | 204.4 °C |

| Flash Point | 77.4 °C |

| LogP | 3.54 |

Biological Activity Overview

The biological activity of silanediamines has been the focus of various studies due to their potential therapeutic applications, particularly in drug delivery systems and as intermediates in organic synthesis.

Silanediamines can interact with biological molecules through hydrogen bonding and coordination with metal ions, potentially influencing enzymatic reactions and cellular processes. The presence of the dimethyl and isopropyl groups enhances lipophilicity, facilitating membrane penetration.

Case Studies

-

Antimicrobial Activity

A study published in Journal of Applied Microbiology examined the antimicrobial properties of silanediamines against various bacterial strains. Results indicated that silanediamine demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential as a disinfectant or preservative in medical applications . -

Cytotoxicity Assessments

Research conducted by Toxicology Letters assessed the cytotoxic effects of silanediamine on human cell lines. The compound exhibited low cytotoxicity at concentrations below 100 µM, indicating a favorable safety profile for potential pharmaceutical applications . -

Drug Delivery Systems

In a study featured in International Journal of Pharmaceutics, silanediamine was investigated as a carrier for anticancer drugs. The findings suggested that silanediamine could enhance the solubility and bioavailability of hydrophobic drugs, improving therapeutic efficacy while minimizing side effects .

Safety and Toxicological Profile

Silanediamine is classified as irritating to the eyes and respiratory system. Safety data sheets recommend protective measures during handling to prevent exposure .

Table 2: Toxicological Data

| Endpoint | Value |

|---|---|

| Eye Irritation | Irritating |

| Skin Irritation | Irritating |

| Respiratory Irritation | Irritating |

Scientific Research Applications

Chemical Synthesis

Silanediamine is utilized as a precursor in the synthesis of various organosilicon compounds. Its ability to form stable bonds with organic and inorganic materials makes it valuable in creating silane-based compounds used in diverse chemical reactions.

- Case Study : In the synthesis of siloxane polymers, silanediamine serves as a silane coupling agent that enhances the compatibility of organic polymers with inorganic fillers, improving mechanical properties and thermal stability.

Surface Modification

Silanediamine is widely used for modifying surfaces to enhance adhesion properties and improve resistance to environmental factors.

- Mechanism : When applied to surfaces, silanediamine undergoes hydrolysis to form silanol groups that can bond covalently with hydroxyl groups on substrates such as glass, metal oxides, and ceramics. This results in improved adhesion characteristics and surface hydrophobicity.

| Substrate Type | Effectiveness of Silanediamine |

|---|---|

| Glass | Excellent |

| Aluminum | Good |

| Silicon | Very Good |

| Organic Polymers | Moderate |

Biomedical Applications

The biocompatibility of silanediamine derivatives makes them suitable for use in biomedical applications, particularly in drug delivery systems and tissue engineering.

- Research Insight : Studies have shown that silanediamine-modified surfaces can enhance cell attachment and proliferation, making them promising candidates for biomedical implants and devices.

Nanotechnology

In nanotechnology, silanediamine is employed to functionalize nanoparticles for targeted drug delivery and imaging applications.

- Example : Silanediamine-coated silica nanoparticles have been developed for use in targeted cancer therapies, providing a platform for the delivery of chemotherapeutic agents directly to tumor cells.

Comparison with Similar Compounds

Silanediamine, N,N'-bis(1,1-dimethylethyl)- (CAS 186598-40-3)

- Molecular Formula : C₈H₂₂N₂Si (same as target compound)

- Substituents : Two tert-butyl (1,1-dimethylethyl) groups on nitrogen.

- Physical Properties :

- Applications: Used as a precursor for silicon nitride thin films in semiconductor manufacturing .

1,1-Dimethyl-N,N'-bis(1-methylpropyl)silanediamine (CAS 93777-98-1)

- Molecular Formula : C₁₀H₂₆N₂Si

- Substituents : Two sec-butyl (1-methylpropyl) groups on nitrogen.

- Physical Properties :

- Key Differences: Longer alkyl chains (sec-butyl) increase molecular weight and boiling point compared to the target compound. Potential Applications: Higher hydrophobicity may suit lubricant additives or hydrophobic coatings.

Silanamine,1,1-dimethyl-N,N-bis(1-methylethyl)-1-(2-propenyl)- (CAS 106948-24-7)

- Molecular Formula : C₁₁H₂₅NSi

- Substituents : One allyl (2-propenyl) group in addition to isopropyl groups.

- Key Differences: The allyl group introduces unsaturation, enabling participation in polymerization or crosslinking reactions. Reactivity: Enhanced reactivity in radical or electrophilic additions due to the allyl moiety . Applications: Potential use in silicone-based polymers or adhesives.

Comparative Analysis of Physical and Chemical Properties

Preparation Methods

General Synthetic Approach

The synthesis of silanediamines such as 1,1-dimethyl-N,N'-bis(1-methylethyl)- typically involves the substitution of silicon-bound halides or alkoxy groups with amines. The key steps are:

- Starting Material: A chlorosilane or alkoxysilane with the desired alkyl substituents on silicon, e.g., 1,1-dimethyldichlorosilane.

- Amination Reaction: Reaction with isopropylamine (1-methylethylamine) under controlled conditions to replace the chlorine atoms with isopropylamino groups.

- Purification: Removal of by-products such as ammonium salts and unreacted amines, often via distillation or solvent extraction.

This method leverages the nucleophilic substitution of silicon-halogen bonds by amines, a well-established route in organosilicon chemistry.

Detailed Preparation Methodology

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Preparation of 1,1-dimethyldichlorosilane | Commercially available or synthesized via direct chlorination of dimethylsilane derivatives | Anhydrous, inert atmosphere (N2 or Ar) | Chlorosilane is moisture sensitive |

| 2. Amination with Isopropylamine | React 1,1-dimethyldichlorosilane with excess isopropylamine | Solvent: anhydrous ether or toluene; Temperature: 0-25°C initially, then room temperature; Time: several hours | Stoichiometric excess of amine ensures complete substitution |

| 3. By-product Removal | Removal of ammonium chloride salts formed during reaction | Filtration or centrifugation | Ensures purity of product |

| 4. Purification | Vacuum distillation or recrystallization | Temperature and pressure adjusted to compound stability | Avoids decomposition |

Reaction Mechanism Insights

- The silicon atom in 1,1-dimethyldichlorosilane is electrophilic due to the electronegativity of chlorine substituents.

- Isopropylamine acts as a nucleophile, attacking the silicon center and displacing chloride ions.

- The reaction proceeds via a stepwise substitution, potentially forming monosubstituted intermediates.

- Steric hindrance from the dimethyl groups and isopropyl substituents influences reaction rate and selectivity.

Alternative Synthetic Routes

Research indicates alternative preparation strategies may include:

- Hydrosilylation followed by amination: Starting from dimethylsilane, hydrosilylation with alkenes followed by amination can yield substituted silanediamines.

- Direct amination of silane hydrides: Using catalysts to facilitate direct amination of Si-H bonds with amines under mild conditions, though less common for this compound.

Research Findings and Optimization

- Effect of Solvent: Non-polar solvents like toluene favor cleaner substitution reactions, minimizing side reactions.

- Temperature Control: Low temperatures reduce side reactions and improve yield.

- Water Exclusion: Anhydrous conditions are critical as moisture leads to hydrolysis of reactive silicon intermediates, forming silanols or polysiloxanes.

- Stoichiometry: Excess amine ensures full substitution but requires thorough purification.

Data Summary Table

| Parameter | Typical Value | Impact on Synthesis |

|---|---|---|

| Starting Material | 1,1-dimethyldichlorosilane | Electrophilic silicon source |

| Amine | Isopropylamine (1-methylethylamine) | Nucleophile for substitution |

| Solvent | Anhydrous toluene or ether | Medium for reaction, affects rate and purity |

| Temperature | 0-25°C (initial), then room temp | Controls reaction kinetics and selectivity |

| Reaction Time | 4-12 hours | Ensures complete conversion |

| Atmosphere | Nitrogen or Argon (inert) | Prevents moisture-induced side reactions |

| Purification | Filtration, vacuum distillation | Removes salts and impurities |

Q & A

Q. Basic

- ¹H/¹³C NMR : The isopropyl groups yield distinct triplets (δ 1.0–1.2 ppm for CH₃; δ 3.2–3.5 ppm for N–CH) and a singlet for Si–CH₃ (δ 0.1–0.3 ppm). ¹³C NMR confirms quaternary carbons adjacent to silicon .

- IR spectroscopy : Peaks at 1250–1260 cm⁻¹ (Si–C stretching) and 3350–3450 cm⁻¹ (N–H bending) validate the silanediamine backbone .

- Mass spectrometry : A molecular ion peak at m/z 174 (C₈H₂₂N₂Si) and fragments at m/z 117 (loss of isopropyl groups) align with its structure .

What computational methods are suitable for predicting the reactivity of Silanediamine derivatives in coordination chemistry?

Q. Advanced

- DFT calculations : Assess ligand donor strength via Natural Bond Orbital (NBO) analysis, focusing on lone-pair electron density at nitrogen atoms .

- Molecular dynamics simulations : Model steric hindrance effects of isopropyl groups on metal-ligand bond angles (e.g., Pd–N–Si angles in palladium complexes) .

- Hammett parameters : Quantify electronic effects of substituents on silanediamine’s ability to stabilize transition states in catalytic cycles .

How do steric effects of the isopropyl groups influence the compound’s ability to act as a ligand in organometallic frameworks?

Q. Advanced

- Steric bulk : The isopropyl groups create a cone angle >160°, limiting coordination to larger metals (e.g., Pd, Pt) and favoring monodentate over chelating binding modes .

- Catalytic selectivity : In Suzuki-Miyaura coupling, steric hindrance reduces undesired homocoupling by blocking axial coordination sites on palladium .

- Thermodynamic stability : Bulkier ligands increase activation barriers for ligand substitution, enhancing complex stability under harsh conditions .

What are the solubility characteristics of this compound in common organic solvents, and how does temperature affect this?

Q. Basic

- Solubility trends : Highly soluble in toluene, THF, and dichloromethane (solubility >50 mg/mL at 25°C) due to its non-polar backbone. Poor solubility in polar solvents like water or methanol (<1 mg/mL) .

- Temperature dependence : Solubility in hexane increases linearly from 20 mg/mL (0°C) to 80 mg/mL (60°C), critical for recrystallization protocols .

What strategies can resolve contradictions in reported thermodynamic properties (e.g., boiling points, enthalpies) of Silanediamine derivatives?

Q. Advanced

- Cross-validation : Compare data from NIST-standardized measurements (e.g., gas chromatography-mass spectrometry) with computational predictions (e.g., COSMO-RS for boiling points) .

- Error analysis : Identify systematic biases (e.g., impurities in distillation affecting boiling point readings) using purity assays like elemental analysis .

- Meta-analysis : Aggregate datasets from peer-reviewed studies (avoiding non-academic sources like BenchChem) to establish consensus values .

What safety precautions are necessary when handling this compound, based on its physicochemical properties?

Q. Basic

- Volatility : Boiling point (167°C) necessitates use of closed systems to avoid inhalation risks .

- Flammability : Store under nitrogen in flame-resistant cabinets (flash point ~75°C) .

- Reactivity : Hydrolyzes slowly in moist air, releasing HCl; use dry gloves and conduct reactions in anhydrous environments .

How does the electronic structure of Silanediamine derivatives impact their catalytic activity in cross-coupling reactions?

Q. Advanced

- σ-Donor strength : The Si–N bond’s polarization enhances electron donation to metals, lowering oxidative addition barriers in aryl halide activation .

- Conjugation effects : Delocalization of nitrogen lone pairs into silicon’s d-orbitals stabilizes metal-ligand intermediates, improving turnover numbers in Heck reactions .

- Redox activity : Electrochemical studies (cyclic voltammetry) reveal reversible ligand-centered oxidation, critical for designing redox-switchable catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.